molecular formula C24H27N3O2 B12417522 Cryptoechinuline A CAS No. 55179-54-9

Cryptoechinuline A

Cat. No.: B12417522
CAS No.: 55179-54-9
M. Wt: 389.5 g/mol
InChI Key: WXWNIBJUIDHOOC-MOSHPQCFSA-N
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Description

Neoechinulin C is a diketopiperazine type indole alkaloid that has been isolated from various fungal sources such as Aspergillus species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neoechinulin C involves the formation of the diketopiperazine core, which is a common structural motif in many natural products. The synthetic route typically includes the cyclization of dipeptides under specific conditions to form the diketopiperazine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Neoechinulin C is generally achieved through fermentation processes using fungal strains that naturally produce this compound. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Neoechinulin C .

Chemical Reactions Analysis

Types of Reactions

Neoechinulin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Neoechinulin C, each with potentially different biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cellular protection and signaling pathways.

    Medicine: Investigated for its potential as an anticancer, antiviral, and neuroprotective agent.

    Industry: Used in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

Neoechinulin C exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby providing cytoprotective effects. Additionally, Neoechinulin C can modulate signaling pathways related to inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neoechinulin C is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

55179-54-9

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13-

InChI Key

WXWNIBJUIDHOOC-MOSHPQCFSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C

Origin of Product

United States

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